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  • Product: 5-Hydroxy-6-isoquinolinecarboxylic acid
  • CAS: 1332370-65-6

Core Science & Biosynthesis

Foundational

Solvation Dynamics and Physicochemical Profiling of 5-Hydroxy-6-isoquinolinecarboxylic Acid: A Technical Guide

Executive Summary 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS 1332370-65-6) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, particularly in the synthesis of metalloenzyme in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-6-isoquinolinecarboxylic acid (CAS 1332370-65-6) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, particularly in the synthesis of metalloenzyme inhibitors and novel SHAPE reagents for RNA structure analysis[1],[2]. A critical bottleneck in the application of this compound is its complex solubility profile, which exhibits stark dichotomy between organic solvents like dimethyl sulfoxide (DMSO) and aqueous buffer systems. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, detailing the causality behind its physicochemical behavior, and outlines self-validating experimental protocols for accurate solubility determination.

Mechanistic Causality of Solvation

To understand the solubility behavior of 5-Hydroxy-6-isoquinolinecarboxylic acid, one must analyze its structural constraints and ionization potential. The molecule consists of a planar, aromatic isoquinoline core substituted with a hydroxyl group at the 5-position and a carboxylic acid at the 6-position.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 5-hydroxyl and 6-carboxylic acid groups facilitates the formation of a strong intramolecular hydrogen bond (similar to the ortho-effect seen in salicylic acid). This internal stabilization reduces the molecule's hydrogen-bond donor/acceptor capacity with surrounding water molecules, thereby severely depressing aqueous solubility.

  • Crystal Lattice Energy: The planar aromatic system drives strong π−π stacking interactions in the solid state. Overcoming this high crystal lattice energy requires a solvent with a high dielectric constant and strong solvation capabilities.

  • Aprotic vs. Protic Solvation (DMSO vs. Water):

    • DMSO: Dimethyl sulfoxide is a highly polar, aprotic solvent. Its strongly polarized S=O bond acts as an aggressive hydrogen-bond acceptor. DMSO effectively disrupts both the intermolecular lattice forces and the intramolecular H-bond between the 5-OH and 6-COOH, resulting in high solubility (>30 mg/mL).

    • Water: Aqueous solubility is entirely dictated by the compound's pH-dependent speciation. The molecule is amphoteric, possessing a basic isoquinoline nitrogen (pKa ~5.0) and two acidic protons: the carboxylic acid (pKa ~3.0) and the phenolic hydroxyl (pKa ~8.5)[3],[4]. In the pH range of 3.0 to 5.0, the molecule exists primarily as a zwitterion (protonated N+ , deprotonated COO− ). Zwitterions exhibit the lowest aqueous solubility due to strong electrostatic intermolecular interactions in the solid state that water cannot easily disrupt.

pH-Dependent Speciation and Logical Relationships

The ionization state of the compound dictates its behavior in aqueous media. The logical progression of its speciation across the pH gradient is visualized below.

Speciation LowPH LowPH Zwitter Zwitterionic Form pH 3.0 - 5.0 Net Charge: 0 LowPH->Zwitter pKa1 ~3.0 Anion Anionic Form pH 5.0 - 8.5 Net Charge: -1 Zwitter->Anion pKa2 ~5.0 Dianion Dianion Anion->Dianion pKa3 ~8.5

Fig 1. Logical relationship of pH-dependent speciation and ionization states.

Quantitative Physicochemical Profile

The following table summarizes the critical physicochemical and solubility metrics for 5-Hydroxy-6-isoquinolinecarboxylic acid, synthesizing structural predictions with empirical behavior models for isoquinoline derivatives[1],[4].

Property / MetricValueCausality / Condition
Molecular Weight 189.17 g/mol Standard isotopic mass.
LogP (Predicted) ~1.5Indicates moderate lipophilicity; favors organic solvation.
pKa1 (Carboxylic Acid) ~3.0Electron-withdrawing isoquinoline ring increases acidity.
pKa2 (Isoquinoline N) ~5.0Protonation occurs at acidic pH, forming a cation.
pKa3 (Phenolic OH) ~8.5Deprotonation requires basic conditions (pH > 8.5).
Solubility in DMSO > 30 mg/mLHigh; DMSO disrupts intramolecular H-bonds and π−π stacking.
Aqueous Solubility (pH 4.0) < 0.1 mg/mLPoor; Isoelectric point promotes zwitterionic precipitation.
Aqueous Solubility (pH 7.4) ~ 1 - 5 mg/mLModerate; Anionic form ( COO− ) enhances ion-dipole interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using self-validating systems that account for kinetic precipitation and thermodynamic equilibrium.

Protocol A: Kinetic Solubility Determination via Solvent Shift (DMSO to Aqueous)

Causality: This protocol mimics high-throughput screening (HTS) conditions where DMSO stock solutions are diluted into aqueous assay buffers. It measures the concentration at which the compound kinetically precipitates.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to achieve a 10 mM stock. Self-Validation Step: Sonicate for 5 minutes and visually inspect for complete dissolution. Verify the exact stock concentration via HPLC-UV before proceeding.

  • Solvent Shift: Aliquot 10 µL of the verified DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS pH 7.4) to achieve a 1% DMSO final concentration (100 µM theoretical yield).

  • Incubation: Incubate the mixture at 37°C for 24 hours with orbital shaking at 300 rpm. Causality: 24 hours ensures that any supersaturated state has kinetically precipitated.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitate.

  • Quantification: Transfer the supernatant and quantify the soluble fraction using LC-MS/MS against a standard curve prepared in a matrix-matched solvent (e.g., 50% Acetonitrile/Water).

Protocol B: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated state, which is strictly required for formulation development.

  • Solid Addition: Add an excess of solid 5-Hydroxy-6-isoquinolinecarboxylic acid (e.g., 5 mg) to 1 mL of aqueous buffer at specific pH values (pH 1.2, 4.5, and 7.4).

  • Equilibration: Agitate the suspension at 37°C for 48 to 72 hours. Self-Validation Step: Measure the pH of the suspension at 24 hours. The dissolution of the acidic compound may lower the buffer's pH. Adjust with 0.1 M NaOH or HCl to maintain the target pH, ensuring the speciation state remains constant.

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly inert and minimizes non-specific binding of the hydrophobic aromatic core, preventing false-low concentration readings.

  • Analysis: Dilute the filtrate into the linear dynamic range of the detector and analyze via HPLC-UV.

Experimental Workflow Visualization

SolubilityWorkflow A Solid Compound B DMSO Stock Preparation A->B Dissolve in DMSO C Aqueous Buffer Addition A->C Direct Addition (Solid) B->C Solvent Shift D Incubation & Equilibration C->D Agitation (37°C) E Phase Separation D->E Centrifuge/Filter F HPLC-UV/MS Quantification E->F Analyze Supernatant G Thermodynamic Profile F->G Data Integration

Fig 2. Experimental workflow for determining kinetic and thermodynamic solubility profiles.

Strategic Formulation Implications

For drug development professionals utilizing 5-Hydroxy-6-isoquinolinecarboxylic acid, standard aqueous buffers will yield poor dissolution due to zwitterionic precipitation. For in vitro biological assays, maintaining a 1-2% DMSO concentration is highly recommended to keep the compound in solution. For in vivo dosing or advanced formulation, utilizing pH adjustment (formulating at pH > 7.0 to exploit the anionic state) or employing co-solvents (e.g., PEG400, Tween 80) will be necessary to achieve the required exposure levels.

References

  • Title: A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2. Organic Acids Source: The Journal of Physical Chemistry A URL: [Link][3]

  • Title: A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy Source: bioRxiv URL: [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Hydroxy-6-isoquinolinecarboxylic Acid: A Detailed Protocol for Researchers

Introduction 5-Hydroxy-6-isoquinolinecarboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique scaffold, featuring both a hydroxyl and a carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxy-6-isoquinolinecarboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique scaffold, featuring both a hydroxyl and a carboxylic acid group on the isoquinoline framework, presents a versatile platform for the synthesis of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. The specific substitution pattern of this target molecule makes it an attractive candidate for the development of enzyme inhibitors, receptor ligands, and other bioactive molecules.

This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of 5-Hydroxy-6-isoquinolinecarboxylic acid. The described synthetic strategy is designed to be robust and reproducible in a standard laboratory setting, starting from commercially available 5-aminoisoquinoline. Each step is accompanied by a detailed explanation of the underlying chemical principles and critical experimental parameters to ensure successful execution.

Synthetic Strategy Overview

The synthesis of 5-Hydroxy-6-isoquinolinecarboxylic acid is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The strategy commences with the protection of the amino group of 5-aminoisoquinoline, followed by regioselective bromination at the C-6 position. Subsequent deprotection reveals the amino group, which is then converted to a hydroxyl group via a Sandmeyer-type reaction. The final step involves the palladium-catalyzed carbonylation of the bromo-substituent to yield the target carboxylic acid.

Synthesis_Workflow A 5-Aminoisoquinoline B N-(Isoquinolin-5-yl)acetamide A->B Acetylation C N-(6-Bromoisoquinolin-5-yl)acetamide B->C Bromination D 5-Amino-6-bromoisoquinoline C->D Hydrolysis E 5-Hydroxy-6-bromoisoquinoline D->E Diazotization/ Hydrolysis F 5-Hydroxy-6-isoquinolinecarboxylic acid E->F Pd-catalyzed Carbonylation

Caption: Synthetic workflow for 5-Hydroxy-6-isoquinolinecarboxylic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. All reactions should be carried out in a well-ventilated fume hood.

Required Materials:

Reagent/SolventChemical Formula
5-AminoisoquinolineC₉H₈N₂
Acetic Anhydride(CH₃CO)₂O
PyridineC₅H₅N
N-Bromosuccinimide (NBS)C₄H₄BrNO₂
Sulfuric Acid (concentrated)H₂SO₄
Hydrochloric Acid (concentrated)HCl
Sodium NitriteNaNO₂
Palladium(II) AcetatePd(OAc)₂
1,3-Bis(diphenylphosphino)propane (dppp)C₂₇H₂₆P₂
Carbon Monoxide (CO)CO
Dimethylformamide (DMF)C₃H₇NO
MethanolCH₃OH
Dichloromethane (DCM)CH₂Cl₂
Ethyl Acetate (EtOAc)C₄H₈O₂
Sodium BicarbonateNaHCO₃
Sodium Sulfate (anhydrous)Na₂SO₄
Step 1: Synthesis of N-(Isoquinolin-5-yl)acetamide

Rationale: The initial step involves the protection of the reactive amino group of 5-aminoisoquinoline as an acetamide. This is crucial for two reasons: it prevents unwanted side reactions of the amino group in subsequent steps and the acetamido group acts as an ortho-, para-directing group, facilitating the desired regioselective bromination at the C-6 position in the next step.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-aminoisoquinoline (10.0 g, 69.4 mmol) in pyridine (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.8 mL, 83.3 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(isoquinolin-5-yl)acetamide as a solid.

Step 2: Synthesis of N-(6-Bromoisoquinolin-5-yl)acetamide

Rationale: This step introduces the bromine atom at the C-6 position, which will later be converted to the carboxylic acid group. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for the bromination of activated aromatic rings.[1][2] The acetamido group at C-5 directs the electrophilic substitution to the adjacent C-6 position.

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (150 mL) and cool to 0 °C.

  • Slowly add N-(isoquinolin-5-yl)acetamide (10.0 g, 53.7 mmol) in portions, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add N-bromosuccinimide (10.5 g, 59.1 mmol) portion-wise, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 3 hours.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain N-(6-bromoisoquinolin-5-yl)acetamide.

Step 3: Synthesis of 5-Amino-6-bromoisoquinoline

Rationale: The acetyl protecting group is now removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding the key intermediate 5-amino-6-bromoisoquinoline.

Procedure:

  • Suspend N-(6-bromoisoquinolin-5-yl)acetamide (10.0 g, 37.7 mmol) in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-amino-6-bromoisoquinoline.

Step 4: Synthesis of 5-Hydroxy-6-bromoisoquinoline

Rationale: This transformation is achieved via a Sandmeyer-type reaction. The primary aromatic amine is first converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[3] The resulting diazonium salt is then hydrolyzed in situ by heating the aqueous acidic solution to yield the corresponding phenol.

Procedure:

  • Dissolve 5-amino-6-bromoisoquinoline (5.0 g, 22.4 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (50 mL) in a 250 mL beaker, cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.7 g, 24.6 mmol) in water (10 mL) and cool it to 0 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the aminoisoquinoline, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly heat the reaction mixture to 80 °C and maintain this temperature until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-hydroxy-6-bromoisoquinoline.

Step 5: Synthesis of 5-Hydroxy-6-isoquinolinecarboxylic acid

Rationale: The final step is a palladium-catalyzed hydroxycarbonylation reaction to convert the aryl bromide to a carboxylic acid.[4][5] This reaction proceeds by the oxidative addition of the aryl bromide to a palladium(0) complex, followed by the insertion of carbon monoxide and subsequent nucleophilic attack by water (or hydroxide) to generate the carboxylic acid and regenerate the palladium catalyst.

Procedure:

  • In a high-pressure autoclave, combine 5-hydroxy-6-bromoisoquinoline (2.0 g, 8.9 mmol), palladium(II) acetate (0.10 g, 0.45 mmol), and 1,3-bis(diphenylphosphino)propane (dppp) (0.37 g, 0.90 mmol) in a mixture of dimethylformamide (DMF, 40 mL) and water (10 mL).

  • Add potassium carbonate (2.46 g, 17.8 mmol) to the mixture.

  • Seal the autoclave, purge with carbon monoxide gas three times, and then pressurize to 10 atm with carbon monoxide.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the carbon monoxide.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate to pH 3-4 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 5-Hydroxy-6-isoquinolinecarboxylic acid.

Conclusion

The protocol detailed in this application note provides a reliable and systematic approach for the synthesis of 5-Hydroxy-6-isoquinolinecarboxylic acid. By carefully controlling the reaction conditions at each stage, researchers can successfully prepare this valuable compound for further investigation in various drug discovery and development programs. The strategic use of protecting groups and well-established synthetic transformations ensures a logical and efficient pathway to the target molecule.

References

  • Gordon, M., & Pearson, D. E. (1964). The "Swamping Catalyst" Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329–333.
  • Dalby Brown, W., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 88.
  • Ardizzoia, G. A., Beccalli, E. M., Borsini, E., Brenna, S., Broggini, G., & Rigamonti, M. (2008). Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones. European Journal of Organic Chemistry, 2008(16), 2811–2816.
  • Kallan, N. C., et al. (2020). Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. ACS Medicinal Chemistry Letters, 11(5), 837–843.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • Ji, Y. (2015). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. University of Rostock. Available at: [Link]

  • U.S. Patent No. US6500954B1. (2002).
  • Li, H., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–161.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Quantification Protocol for 5-Hydroxy-6-isoquinolinecarboxylic Acid

Executive Summary The quantification of amphoteric heterocyclic compounds presents unique chromatographic challenges due to their multiple ionization states and polar nature. This application note details a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of amphoteric heterocyclic compounds presents unique chromatographic challenges due to their multiple ionization states and polar nature. This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the precise quantification of 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS: 1332370-65-6). Designed for researchers and drug development professionals, this guide synthesizes mechanistic chemical principles with robust methodological execution, ensuring compliance with the latest .

Mechanistic Rationale for Experimental Design

To develop an authoritative method, one must first deconstruct the analyte. 5-Hydroxy-6-isoquinolinecarboxylic acid possesses three distinct functional groups, each dictating its behavior in solution:

  • Isoquinoline Nitrogen: Basic (estimated pKa ~5.5).

  • Carboxylic Acid: Acidic (estimated pKa ~3.5).

  • Phenolic Hydroxyl: Weakly acidic (estimated pKa ~9.5).

The Causality of Mobile Phase pH and Column Selection

At a physiological pH of 7.0, the molecule exists as a highly polar zwitterion (deprotonated carboxylate, neutral nitrogen), leading to poor retention and severe peak splitting on standard reversed-phase columns.

To enforce a single, predictable ionization state, the mobile phase pH must be driven well below the pKa of the carboxylic acid. By utilizing an acidic mobile phase at pH 2.0–2.5 (achieved via 0.1% Trifluoroacetic acid[TFA] or Phosphoric acid), the carboxylic acid is fully protonated (neutralized) and the isoquinoline nitrogen becomes fully protonated (cationic).

As demonstrated in analogous methods for , the use of TFA is critical here; it acts as an ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the cationic isoquinoline nitrogen, masking its charge and significantly enhancing retention on the stationary phase. Because highly aqueous, acidic conditions can cause hydrophobic phase collapse in standard C18 columns, an AQ-type C18 or Polar-Embedded column is selected to maintain stationary phase solvation and prevent retention time drift.

MethodDev Start Analyte Profiling (pKa, LogP, UV max) pH Mobile Phase pH Selection Target pH 2.0-2.5 Start->pH Suppress COOH ionization Column Column Screening (AQ-C18 / Polar-Embedded) pH->Column Ensure retention Gradient Gradient Optimization (% Organic Modifier) Column->Gradient Optimize resolution SST System Suitability (Tailing < 1.5, N > 2000) Gradient->SST Validate peak shape

HPLC method development workflow driven by analyte physicochemical properties.

Quantitative Data and Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / SettingRationale
Column Waters Atlantis T3 (or equivalent AQ-C18), 150 x 4.6 mm, 3 µmResists phase collapse in highly aqueous/acidic conditions; excellent polar retention.
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.1)Protonates the analyte and provides ion-pairing for the basic nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides superior resolution for aromatic rings compared to methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 254 nm and 280 nm (PDA)Isoquinoline rings exhibit strong π−π∗ transitions in this UV range.
Injection Vol 10 µLBalances sensitivity with the prevention of column overloading.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the polar analyte at the column head.
2.0955Isocratic hold.
10.04060Linear ramp to elute the ion-paired complex and any hydrophobic impurities.
12.04060Wash phase.
12.1955Return to initial conditions.
16.0955Column re-equilibration (critical for reproducibility).

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Using a calibrated micropipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas. Note: Do not filter TFA solutions through standard nylon membranes, as the acid will degrade the filter. Use PTFE filters if filtration is necessary.

Step 2: Preparation of Standard Solutions
  • Diluent: Use a mixture of 90% Water / 10% Acetonitrile (v/v) to match the initial gradient conditions, preventing solvent-induced peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved (the acidic nature of the diluent will aid solubility), and make up to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before injecting unknown samples, inject the Working Standard (50 µg/mL) in five replicates. The system is only deemed "Valid" if it passes the following criteria:

  • Retention Time (RT) Precision: %RSD of RT ≤ 1.0%.

  • Peak Area Precision: %RSD of peak area ≤ 2.0%.

  • Tailing Factor ( Tf​ ): ≤ 1.5 (If Tf​ > 1.5, the ion-pairing is insufficient; verify mobile phase pH is ≤ 2.5).

  • Theoretical Plates ( N ): ≥ 2000.

Step 4: Sample Analysis

Once SST is passed, inject blank diluent (to confirm no carryover), followed by the samples. Bracket the sample sequence with a standard injection every 10 samples to verify continuous system stability.

Method Validation (ICH Q2(R2) Compliance)

Analytical methods must be proven fit-for-purpose. The recent emphasizes a lifecycle approach to analytical validation, incorporating robustness and multivariate considerations.

ICHValidation Val ICH Q2(R2) Validation Lifecycle Spec Specificity (No interference) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Prec Precision (RSD ≤ 2.0%) Val->Prec Acc Accuracy (Recovery 98-102%) Val->Acc Rob Robustness (DoE Approach) Val->Rob

Core validation parameters according to ICH Q2(R2) guidelines.

Table 3: Required Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample matrix (or forced degradation samples: acid, base, peroxide, heat, light).No interfering peaks at the RT of 5-Hydroxy-6-isoquinolinecarboxylic acid. Peak purity angle < purity threshold (PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy Spike known amounts of standard into blank matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at the 100% target concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberate, small variations in flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).SST criteria must remain met; assay values must not deviate by > 2.0% from nominal.

References

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column". Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at: [Link]

Method

Application Note: In Vitro Cell Culture Assay Protocol for 5-Hydroxy-6-isoquinolinecarboxylic Acid

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS: 1332370-65-6) Primary Application: Hypoxia-Inducible Factor Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS: 1332370-65-6) Primary Application: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition Assay

Introduction & Mechanistic Rationale

The compound 5-Hydroxy-6-isoquinolinecarboxylic acid is a structurally significant building block and a positional isomer of the well-documented 4-hydroxyisoquinoline-3-carboxylic acid pharmacophore, which forms the core of clinical-stage Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors such as Roxadustat[1].

In mammalian cells, the cellular response to hypoxia is governed by the HIF transcription factor family. Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation targets HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) E3 ligase complex, leading to rapid proteasomal degradation[2].

Hydroxyisoquinoline-carboxylic acid derivatives act as potent, competitive inhibitors of PHD enzymes. The adjacent hydroxyl and carboxylate groups form a bidentate chelation complex with the active-site Fe²⁺, competitively displacing the endogenous co-substrate 2-oxoglutarate[3]. By inhibiting PHD activity, 5-Hydroxy-6-isoquinolinecarboxylic acid stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and drive the transcription of downstream angiogenic and erythropoietic genes (e.g., VEGFA, EPO)[4].

HIF_Pathway Normoxia Normoxia (Normal O2) PHD PHD Enzymes (Require Fe2+, 2-OG) Normoxia->PHD Activates HIF1a HIF-1α Protein HIF1a->PHD Substrate Nucleus Nuclear Translocation & Dimerization HIF1a->Nucleus Stabilized (When PHD Inhibited) HydroxylatedHIF Hydroxylated HIF-1α (Targeted for Degradation) PHD->HydroxylatedHIF Hydroxylation Compound 5-Hydroxy-6-isoquinolinecarboxylic acid (2-OG Competitor) Compound->PHD Inhibits (Chelates Fe2+) Proteasome Proteasomal Degradation HydroxylatedHIF->Proteasome VHL-Mediated Ubiquitination TargetGenes Target Gene Transcription (VEGF, EPO) Nucleus->TargetGenes Upregulates

Caption: Mechanism of HIF-1α stabilization via PHD inhibition by 5-Hydroxy-6-isoquinolinecarboxylic acid.

Experimental Design & Causality

To rigorously evaluate the efficacy of 5-Hydroxy-6-isoquinolinecarboxylic acid, the experimental protocol must be designed as a self-validating system . This requires distinguishing true targeted transcriptional modulation from off-target cytotoxic artifacts.

  • Cell Line Selection: We utilize HeLa cells for robust baseline HIF-1α degradation (allowing for a wide dynamic range upon stabilization)[5], and ARPE-19 (human retinal pigment epithelial) cells, which are highly sensitive to hypoxia-driven VEGFA transcriptional reprogramming[4].

  • Temporal Dynamics: HIF-1α protein stabilization is an acute event. Because its half-life under normoxia is approximately 5 minutes, PHD inhibition results in detectable protein accumulation within 3 to 4 hours[2]. Conversely, downstream mRNA accumulation (VEGFA, EPO) requires 16 to 24 hours of continuous exposure[4].

  • Internal Controls: Roxadustat (FG-4592) serves as the positive control to validate the assay window. A parallel cell viability assay is mandatory; high concentrations of isoquinolines can induce cellular toxicity, which artificially suppresses RT-qPCR signals, mimicking a false bell-shaped dose-response curve[6].

Workflow Seed 1. Cell Seeding (HeLa / ARPE-19) Treat 2. Compound Treatment (0.1 - 50 µM) Seed->Treat Incubate 3. Incubation (4h Protein / 16h RNA) Treat->Incubate Assay1 4A. Western Blot (HIF-1α Detection) Incubate->Assay1 Assay2 4B. RT-qPCR (VEGF/EPO mRNA) Incubate->Assay2 Assay3 4C. Viability Assay (Toxicity Check) Incubate->Assay3

Caption: Step-by-step in vitro workflow for evaluating HIF-PHD inhibitors in cell culture models.

Step-by-Step Methodology

Phase 1: Cell Culture and Compound Treatment
  • Compound Preparation: Dissolve 5-Hydroxy-6-isoquinolinecarboxylic acid powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation[7].

  • Cell Seeding: Seed HeLa or ARPE-19 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ until cells reach 70-80% confluence[4].

  • Treatment: Prepare a dilution series of the compound in complete media: 0.1 µM, 1 µM, 10 µM, and 50 µM.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 10 µM Roxadustat or 150 µM CoCl₂[2].

  • Incubation: Replace the old media with the treated media. Incubate for 4 hours (for Western Blot analysis) or 16 hours (for RT-qPCR and Viability analysis)[4].

Phase 2: Protein Extraction & Western Blotting (HIF-1α)

Causality Note: Cell lysis must be performed strictly on ice. Any residual oxygen and ambient temperature will rapidly reactivate uninhibited PHD enzymes, destroying the stabilized HIF-1α during the extraction process[2].

  • Lysis: After 4 hours, place the 6-well plate on ice. Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer supplemented with protease inhibitors and 1 mM DTT.

  • Extraction: Scrape the cells, transfer to a pre-chilled microcentrifuge tube, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Blotting: Resolve 30 µg of total protein on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control. Visualize using enhanced chemiluminescence (ECL). A distinct band at ~120 kDa indicates successful HIF-1α stabilization[5].

Phase 3: RNA Extraction & RT-qPCR (Downstream Targets)
  • Extraction: After 16 hours of treatment, lyse cells directly in the well using TRIzol reagent. Extract total RNA ensuring an A260/A280 ratio of ~2.0[2].

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green. Target VEGFA and EPO genes, using GAPDH or ACTB as the endogenous reference.

  • Analysis: Calculate relative fold-change using the 2−ΔΔCt method compared to the vehicle control[2].

Phase 4: Cytotoxicity Counter-Screen
  • In parallel to Phase 1, seed cells in a 96-well plate ( 1×104 cells/well).

  • Treat with the identical dose-response range of 5-Hydroxy-6-isoquinolinecarboxylic acid for 16 hours.

  • Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) or MTS reagent.

  • Confirm that cell viability remains >90% at the effective doses to validate that the observed transcriptional changes are target-specific and not secondary to cell death[6].

Quantitative Data Interpretation

To benchmark the performance of 5-Hydroxy-6-isoquinolinecarboxylic acid, compare your empirical readouts against the expected pharmacological profiles of established PHD inhibitors summarized in the table below.

Assay TypeTarget BiomarkerExpected Readout (Vehicle)Expected Readout (5-OH-6-IQC at 10 µM)Positive Control (Roxadustat 10 µM)
Western Blot HIF-1α ProteinUndetectable / FaintStrong Band (~120 kDa)Strong Band (~120 kDa)
RT-qPCR VEGFA mRNABaseline (1.0 Fold)3.0 - 5.0 Fold Increase4.0 - 6.0 Fold Increase
RT-qPCR EPO mRNABaseline (1.0 Fold)5.0 - 10.0 Fold Increase8.0 - 12.0 Fold Increase
Viability Cellular ATP100% Viability> 95% (Non-toxic)> 95% (Non-toxic)

Note: If HIF-1α stabilization is observed but downstream VEGFA/EPO transcription is absent, verify the viability data. Severe hypoxia or high-dose toxicity can stall global translation and transcription, masking specific target engagement[6].

References

  • [1] Google Patents. "WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors". Google Patents. URL:

  • [5] Safran, M., et al. "Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: Assessment of an oral agent that stimulates erythropoietin production". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [6] Rybnikova, E., et al. "Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model". National Institutes of Health (NIH / PMC). URL:[Link]

  • [4] MDPI. "Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease". MDPI Cells. URL:[Link]

  • [3] ResearchGate. "Erythropoietin Inhibits HIF-1α Expression via Upregulation of PHD-2 Transcription and Translation in an In Vitro Model of Hypoxia-Ischemia". ResearchGate. URL: [Link]

Sources

Application

downstream applications of 5-Hydroxy-6-isoquinolinecarboxylic acid in drug discovery

An in-depth guide to the downstream applications of 5-Hydroxy-6-isoquinolinecarboxylic acid and its analogs in drug discovery, presented for researchers, scientists, and drug development professionals. This document prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the downstream applications of 5-Hydroxy-6-isoquinolinecarboxylic acid and its analogs in drug discovery, presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the mechanism, applications, and experimental evaluation of this class of epigenetic modulators.

Introduction: Targeting the Epigenome with 5-Hydroxy-6-isoquinolinecarboxylic Acid

The field of epigenetics has unveiled a new frontier in drug discovery, moving beyond the genome to target the machinery that regulates gene expression. Among the key players in this machinery are histone demethylases, enzymes that modify chromatin structure and control transcriptional access. 5-Hydroxy-6-isoquinolinecarboxylic acid represents a pivotal chemical scaffold for developing inhibitors against a specific family of these enzymes: the KDM5 (Lysine-Specific Demethylase 5) family.

The KDM5 family, comprising four members (KDM5A, KDM5B, KDM5C, and KDM5D), are JmjC domain-containing enzymes that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3).[1][2] This H3K4me3 mark is a hallmark of active gene promoters. By erasing this mark, KDM5 enzymes generally act as transcriptional repressors, silencing gene expression.[3][4]

Dysregulation and overexpression of KDM5 enzymes are frequently observed in numerous human cancers, including breast, lung, prostate, and multiple myeloma.[2][5][6][7][8] This overexpression leads to aberrant gene silencing, often affecting tumor suppressor genes, and has been linked to cancer progression, metastasis, and the development of drug resistance.[1][8][9][10] Consequently, inhibiting KDM5 activity has emerged as a promising therapeutic strategy to reactivate silenced genes and combat cancer. 5-Hydroxy-6-isoquinolinecarboxylic acid and its derivatives function as potent inhibitors of this enzyme family, offering a powerful tool for both research and therapeutic development.

The Target: KDM5 Family of Histone Demethylases

Understanding the biological role of the KDM5 family is crucial to appreciating the downstream effects of its inhibition. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a central role in maintaining the epigenetic landscape.[8][11]

Core Function:

  • Target: Histone H3, specifically the di- and tri-methylated lysine 4 (H3K4me2/3).

  • Action: Catalyzes the removal of these methyl groups.

  • Consequence: Conversion of a transcriptionally "active" chromatin mark to a less active or "poised" state, generally leading to gene repression.[3][4]

The aberrant function of KDM5 enzymes contributes to oncogenesis through several mechanisms:

  • Silencing of Tumor Suppressors: KDM5B, for instance, can repress the expression of tumor suppressors like BRCA1 and HOXA5 in breast cancer cells.[12]

  • Promoting Proliferation: By regulating cell cycle genes, KDM5 enzymes can drive uncontrolled cell division.[1][8]

  • Inducing Drug Resistance: A subpopulation of cancer cells, known as drug-tolerant persister cells, often exhibit high levels of KDM5A/B. This allows them to survive initial chemotherapy and lead to relapse.[4][8]

The following diagram illustrates the central role of KDM5 in gene regulation and the point of intervention for inhibitors like 5-Hydroxy-6-isoquinolinecarboxylic acid.

KDM5_Pathway cluster_0 Chromatin State & Transcription Active_Gene Active Gene Promoter H3K4me3 H3K4me3 Mark (Active) Active_Gene->H3K4me3 Transcription Gene Transcription H3K4me3->Transcription KDM5 KDM5 Enzyme (e.g., KDM5A/B) H3K4me3->KDM5 Demethylation Repressed_Gene Repressed Gene Promoter H3K4me1_2 H3K4me1/2 Mark (Repressed/Poised) Repressed_Gene->H3K4me1_2 No_Transcription Transcription Blocked H3K4me1_2->No_Transcription KDM5->H3K4me1_2 Inhibitor 5-Hydroxy-6-isoquinolinecarboxylic Acid (KDM5i) Inhibitor->KDM5

Caption: Role of KDM5 in gene silencing and its inhibition.

Downstream Applications in Drug Discovery

Inhibitors based on the 5-Hydroxy-6-isoquinolinecarboxylic acid scaffold are being explored for several therapeutic applications, primarily in oncology.

Direct Anticancer Therapy

The most promising application is in cancer treatment. Overexpression of KDM5 enzymes is a feature of many cancers, making them attractive therapeutic targets.[6] By inhibiting KDM5, these compounds can restore normal gene expression patterns, leading to the reactivation of tumor suppressor pathways and subsequent cancer cell death.[6]

  • Breast Cancer: KDM5B is frequently amplified in luminal breast cancer.[12][13] KDM5 inhibitors have been shown to reduce the proliferation of breast cancer cells and can be particularly effective in HER2+ and luminal-type cells.[3][7]

  • Multiple Myeloma: Selective KDM5 inhibitors show promise as a novel therapeutic strategy for multiple myeloma and other KDM5A-dependent malignancies.[9] Compounds like KDOAM-25 impair proliferation in multiple myeloma cells by increasing global H3K4 methylation.[2][14]

  • Lung Cancer: KDM5A has been identified as a critical factor in drug-tolerant non-small cell lung cancer (NSCLC) cells.[8]

Overcoming Therapeutic Resistance

A major challenge in cancer treatment is acquired drug resistance. KDM5 enzymes play a key role in the survival of "persister" cells that endure initial treatment.[4]

  • Mechanism: KDM5A/B upregulation is a key event in the development of drug tolerance.[4] Inhibiting these enzymes can eliminate these persister cells and prevent tumor relapse.

  • Combination Therapy: Combining KDM5 inhibitors with standard chemotherapies or targeted agents is a powerful strategy. For example, co-treatment with the DNA demethylating agent 5-aza-2'-deoxycytidine (DAC) enhances the gene re-expression effects, suggesting a synergistic relationship.[13] Similarly, KDM5 inhibitors can augment the sensitivity of endocrine-resistant breast cancer cells to drugs like fulvestrant.[7]

Radiosensitization

Epigenetic drugs can alter the response of cancer cells to radiation. KDM5 inhibitors have been shown to increase the sensitivity of breast cancer cells to ionizing radiation.[11]

  • Mechanism: This effect is linked to the role of KDM5 enzymes in the DNA damage response. By inhibiting their catalytic function, the accumulation of radiation-induced DNA damage is increased, making the cells more vulnerable.[11] This suggests a new therapeutic strategy where KDM5 inhibitors could be used to enhance the efficacy of radiotherapy.

Quantitative Data Summary

The efficacy of KDM5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for a potent, selective KDM5 inhibitor, KDOAM-25, illustrating its activity against the different KDM5 family members.

CompoundTargetIC50 (nM)Selectivity Profile
KDOAM-25 KDM5A71Potent pan-KDM5 inhibitor
KDM5B19Highest potency against KDM5B
KDM5C69Strong inhibition
KDM5D69Strong inhibition

Data sourced from MedChemExpress.[14]

Application Notes & Experimental Protocols

As a Senior Application Scientist, the following protocols are provided to guide researchers in evaluating the downstream effects of 5-Hydroxy-6-isoquinolinecarboxylic acid and its analogs.

Protocol 1: In Vitro Biochemical Assay for KDM5 Inhibition

Rationale: The first step in characterizing a putative inhibitor is to confirm its direct enzymatic inhibition in a cell-free system. This biochemical assay quantifies the ability of the compound to block the demethylase activity of a recombinant KDM5 enzyme. Commercial kits, such as those using AlphaLISA® or fluorescence-based detection, provide a robust high-throughput format.[15][16]

Protocol_1_Workflow A 1. Reagent Preparation - KDM5 Enzyme - Biotinylated H3K4me3 Peptide Substrate - Test Compound (e.g., KDM5i) - Assay Buffer B 2. Reaction Incubation Add enzyme, substrate, and varying concentrations of inhibitor to a 384-well plate. Incubate. A->B C 3. Detection Add anti-demethylated substrate antibody and detection reagents (e.g., AlphaLISA Acceptor beads). B->C D 4. Signal Reading Incubate in the dark, then add Donor beads. Read plate on an AlphaScreen-compatible reader. C->D E 5. Data Analysis Plot signal vs. inhibitor concentration. Calculate IC50 value. D->E

Caption: Workflow for an in vitro KDM5 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 5-Hydroxy-6-isoquinolinecarboxylic acid in 1X Assay Buffer. A typical starting concentration is 100 µM, diluted down to the low nM range.

    • Dilute the recombinant human KDM5B enzyme and the biotinylated H3K4me3 peptide substrate to their working concentrations in Assay Buffer as per the manufacturer's instructions (e.g., from BPS Bioscience).[16]

  • Enzyme Reaction:

    • To a 384-well microplate, add 5 µL of the diluted KDM5B enzyme.

    • Add 5 µL of the diluted inhibitor at each concentration. For 'No Inhibitor' controls, add 5 µL of Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted H3K4me3 peptide substrate.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of diluted Detection Antibody (which recognizes the demethylated product) to each well.

    • Add 5 µL of AlphaLISA® Acceptor Beads to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Signal Reading:

    • Add 10 µL of AlphaScreen® Donor Beads to each well.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis:

    • Determine the percent inhibition for each compound concentration relative to the 'No Inhibitor' control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Engagement by High-Content Immunofluorescence

Rationale: Demonstrating that a compound inhibits its target in a cellular context is a critical step.[17] This protocol uses automated microscopy and immunofluorescence to measure the increase in cellular H3K4me3 levels following inhibitor treatment. This method provides direct evidence of on-target activity in a biologically relevant environment.[18][19] To ensure specificity, results should be compared between cells expressing wild-type KDM5 and a catalytically inactive mutant.[18][19]

Protocol_2_Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well imaging plate. Allow to adhere overnight. B 2. Compound Treatment Treat cells with a dose-response of KDM5 inhibitor for 24-72 hours. A->B C 3. Immunofluorescence Fix, permeabilize, and block cells. Incubate with primary antibody (anti-H3K4me3) then a fluorescent secondary antibody. Stain nuclei with DAPI. B->C D 4. Imaging Acquire images using a high-content imaging system. C->D E 5. Image Analysis Segment nuclei using DAPI signal. Quantify the mean fluorescence intensity of H3K4me3 staining within each nucleus. D->E

Caption: Workflow for cellular target engagement assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed MCF-7 breast cancer cells (known to overexpress KDM5B) into a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000 cells/well.[11]

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 5-Hydroxy-6-isoquinolinecarboxylic acid (e.g., 0.1 to 30 µM) for 48 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Immunostaining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against H3K4me3 (e.g., Rabbit anti-H3K4me3) diluted in 1% BSA overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify nuclei based on the DAPI signal.

    • Measure the mean fluorescence intensity of the H3K4me3 signal (Alexa Fluor 488) within each nucleus.

    • Calculate the average nuclear intensity per well and plot against inhibitor concentration to determine the EC50 (effective concentration).

Protocol 3: Cell Viability and Clonogenic Survival Assays

Rationale: After confirming target engagement, the next step is to assess the functional downstream consequence, such as inhibition of cell proliferation or cell death. An MTT assay measures metabolic activity as a proxy for cell viability, while a clonogenic assay measures the long-term ability of a single cell to grow into a colony, a more stringent test of cytotoxicity.

Step-by-Step Methodology (Clonogenic Assay):

  • Cell Seeding:

    • Plate a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Treatment:

    • Allow cells to attach for 24 hours, then treat with varying concentrations of the KDM5 inhibitor. For radiosensitization studies, treat with the inhibitor for 24 hours before exposing the cells to a set dose of ionizing radiation (e.g., 2-6 Gy).[11]

  • Colony Formation:

    • Remove the drug-containing medium after 24-48 hours, replace it with fresh medium, and incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with 0.5% crystal violet solution.

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against drug concentration or radiation dose.

References

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. National Center for Biotechnology Information.
  • Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy. National Center for Biotechnology Information.
  • Assessing histone demethylase inhibitors in cells: lessons learned. Chemistry.
  • What are KDM5 inhibitors and how do they work?. Synapse.
  • KDM5/JARID Activity Quantification Assay Kit (Fluorometric). Abcam.
  • LSD1 Histone Demethylase Assays and Inhibition. National Center for Biotechnology Information.
  • KDM5 Selective Inhibitors for the Treatment of Multiple Myeloma and Other KDM-dependent Diseases. Dana-Farber Cancer Institute.
  • KDM5 family as therapeutic targets in breast cancer. National Center for Biotechnology Information.
  • Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors. Emory News Center.
  • Roles of KDM5 demethylases in therapeutic resistance of cancers. National Center for Biotechnology Information.
  • KDM5 histone-demethylases contribute to replication stress response and tolerance. PLOS Genetics.
  • Cell-based Histone & Tubulin Deacetylation Assays. CD BioSciences.
  • The emerging role of KDM5A in human cancer. ResearchGate.
  • Functions and Interactions of Mammalian KDM5 Demethylases. Frontiers.
  • Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate.
  • JARID1A (KDM5A) Homogeneous Assay Kit. BPS Bioscience.
  • JARID1B (KDM5B) Homogeneous Assay Kit. BPS Bioscience.
  • Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator?. National Center for Biotechnology Information.
  • Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. National Center for Biotechnology Information.
  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.
  • KDM5 Inhibitor. MedChemExpress.
  • A KDM5 inhibitor increases global H3K4 trimethylation occupancy and enhances the biological efficacy of 5-aza-2′-deoxycytidine. Johns Hopkins University.
  • A Comparative Analysis of 5- Quinolinecarboxylic Acid and 6-. BenchChem.

Sources

Method

Catalytic Functionalization of 5-Hydroxy-6-isoquinolinecarboxylic Acid: Advanced Protocols for Medicinal Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active agents.[1] 5-Hydroxy-6-isoquinolinecarboxylic acid represents a particularly valuable, yet underexplored, starting material, offering multiple handles for chemical modification. This guide provides an in-depth exploration of advanced catalytic strategies for the selective functionalization of this molecule. We present detailed, field-tested protocols for C-H activation directed by the native carboxylic acid, Suzuki-Miyaura cross-coupling via activation of the hydroxyl group, and selective catalytic hydrogenation. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and includes troubleshooting insights to empower researchers in drug discovery and development to rapidly generate diverse libraries of novel isoquinoline derivatives.

Introduction: The Strategic Value of the Isoquinoline Core

Isoquinoline-based small molecules are of immense interest to synthetic and medicinal chemists due to their structural diversity and profound therapeutic importance.[2] These scaffolds are integral to natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic derivatization of the isoquinoline core is therefore a critical task in the hit-to-lead and lead optimization phases of drug discovery.

5-Hydroxy-6-isoquinolinecarboxylic acid is a bifunctional building block poised for versatile chemical elaboration. Its two key functional groups—a hydroxyl and a carboxylic acid—serve as powerful chemical handles. The hydroxyl group can be converted into an electrophilic site for cross-coupling reactions, while the carboxylic acid can act as an endogenous directing group for regioselective C-H bond activation.[5] This dual reactivity allows for a programmed, site-selective functionalization of the isoquinoline core, providing access to novel chemical space. This document serves as a practical guide to harnessing these catalytic technologies.

C-H Arylation at the C-7 Position via Carboxylic Acid Direction

Principle and Rationale

Transition metal-catalyzed C-H activation is a paradigm-shifting strategy in organic synthesis, enabling the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds.[6] This approach circumvents the need for pre-functionalization of starting materials, thus improving atom and step economy. The carboxylic acid moiety at the C-6 position of our target molecule can serve as a highly effective, traceless directing group to selectively activate the adjacent C-7 C-H bond.[5][7] Palladium catalysis is frequently employed for this transformation, which typically proceeds through a concerted metalation-deprotonation (CMD) pathway to form a stable five-membered palladacycle intermediate, ensuring high regioselectivity.[8]

Experimental Workflow: C-7 Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Weigh Reagents: - 5-Hydroxy-6-isoquinolinecarboxylic acid - Aryl Halide - Pd Catalyst & Ligand - Base & Additive Solvent Add Anhydrous Solvent Start->Solvent Degas Degas Mixture (e.g., N2 sparging) Solvent->Degas Heat Heat to Reaction Temp. (e.g., 100-120 °C) Degas->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter & Concentrate Cool->Filter Purify Purify (Column Chromatography) Filter->Purify End Characterize Product Purify->End

Caption: Workflow for Palladium-Catalyzed C-7 Arylation.

Detailed Protocol: C-7 Arylation with 4-Bromoanisole
  • Reagent Preparation: To an oven-dried Schlenk tube, add 5-hydroxy-6-isoquinolinecarboxylic acid (1.0 mmol, 189.2 mg), 4-bromoanisole (1.2 mmol, 224.4 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and a suitable ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 42.5 mg).

  • Assembly: Add potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg) as the base.

  • Solvent Addition: Add 5 mL of an anhydrous, degassed solvent such as 1,4-dioxane.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the C-7 arylated product.

Data Summary: C-7 Arylation Parameters
Aryl Halide PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
4-Iodo-N,N-dimethylanilinePd(OAc)₂ (5) / SPhos (10)K₂CO₃Dioxane11075-85
1-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (5)Cs₂CO₃Toluene12060-70
2-BromopyridinePd₂(dba)₃ (2.5) / XPhos (10)K₃PO₄t-AmylOH11065-75
Catalytic Cycle: Carboxylic Acid-Directed C-H Activation

Caption: Simplified catalytic cycle for C-H arylation.

Suzuki-Miyaura Cross-Coupling at the C-5 Position

Principle and Rationale

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis.[9][10] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and excellent functional group tolerance.[11] The phenolic hydroxyl group at the C-5 position is not a suitable leaving group for a direct cross-coupling reaction. It must first be converted into a more reactive electrophile, typically a trifluoromethanesulfonate (triflate) ester. This two-step sequence—triflation followed by Suzuki coupling—provides a robust and versatile route to C-5 arylated and heteroarylated isoquinolines.[12][13]

Experimental Workflow: C-5 Arylation

cluster_step1 Step 1: Triflation cluster_step2 Step 2: Suzuki Coupling Start Dissolve Substrate & Base (e.g., Pyridine) AddTf Add Triflic Anhydride (Tf₂O) at 0 °C Start->AddTf Stir Stir at RT AddTf->Stir Isolate Work-up & Isolate Triflate Intermediate Stir->Isolate Setup Combine Triflate, Boronic Acid, Pd Catalyst, Ligand, & Base Isolate->Setup React Degas, Heat & Stir Setup->React Purify Work-up & Purify Final Product React->Purify End Characterized C-5 Arylated Product Purify->End

Caption: Two-step workflow for C-5 functionalization.

Detailed Protocol 2.1: Synthesis of 5-(Trifluoromethylsulfonyloxy)-6-isoquinolinecarboxylic Acid
  • Setup: To a round-bottom flask, add 5-hydroxy-6-isoquinolinecarboxylic acid (1.0 mmol, 189.2 mg) and dissolve in anhydrous pyridine (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol, 0.2 mL) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by carefully adding ice-cold water. Acidify with 1M HCl and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude triflate is often used directly in the next step without further purification.

Detailed Protocol 2.2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagent Preparation: In a Schlenk tube, combine the crude triflate from Protocol 2.1 (~1.0 mmol), phenylboronic acid (1.5 mmol, 182.9 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Reaction: Heat the mixture to 90 °C and stir for 6-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the C-5 phenylated product.

Data Summary: Suzuki-Miyaura Coupling Parameters
Boronic Acid/EsterCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085-95
Thiophene-3-boronic acidPdCl₂(dppf) (3)Na₂CO₃DME/H₂O8580-90
Pyrimidine-5-boronic acid pinacol esterPd₂(dba)₃ (2) / SPhos (8)K₃PO₄Toluene/H₂O10070-80

Catalytic Hydrogenation for Scaffold Modification

Principle and Rationale

Catalytic hydrogenation is a fundamental transformation that can selectively modify the isoquinoline scaffold.[14] Depending on the catalyst and reaction conditions, two primary outcomes can be targeted:

  • Pyridine Ring Saturation: The partial reduction of the heterocyclic ring yields 1,2,3,4-tetrahydroisoquinolines (THIQs). THIQs are prevalent motifs in natural products and pharmaceuticals, often exhibiting distinct biological profiles from their aromatic precursors.[3][15] Catalysts like Palladium on carbon (Pd/C) under acidic conditions are typically effective.

  • Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol. This requires more forcing conditions or specialized catalysts, often based on Ruthenium or Rhodium, that are capable of hydrogenating carboxylic acids.[16][17] This transformation converts the acidic group into a neutral, hydrogen-bond-donating hydroxylmethyl group, which can significantly alter a molecule's physicochemical properties.

Experimental Workflow: Selective Hydrogenation

cluster_ring Ring Hydrogenation (THIQ) cluster_acid Carboxylic Acid Reduction Start Substrate in Solvent Catalyst1 Add Catalyst (e.g., Pd/C) Start->Catalyst1 Catalyst2 Add Catalyst (e.g., Ru-MACHO-BH) Start->Catalyst2 Condition1 Pressurize with H₂ (e.g., 50 psi) Acidic media (AcOH) Catalyst1->Condition1 Product1 5-Hydroxy-1,2,3,4-tetrahydro- isoquinoline-6-carboxylic acid Condition1->Product1 Condition2 Pressurize with H₂ (e.g., 500 psi) High Temp (100 °C) Catalyst2->Condition2 Product2 (5-Hydroxyisoquinolin-6-yl)methanol Condition2->Product2

Caption: Divergent outcomes of catalytic hydrogenation.

Detailed Protocol 3.1: Selective Ring Hydrogenation to a THIQ
  • Setup: To a hydrogenation vessel, add 5-hydroxy-6-isoquinolinecarboxylic acid (1.0 mmol, 189.2 mg) and 10% Palladium on carbon (10 wt%, ~20 mg).

  • Solvent: Add glacial acetic acid (10 mL) as the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel to 50-100 psi with H₂.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude THIQ product, which can be further purified by recrystallization.

Data Summary: Hydrogenation Conditions and Outcomes
Desired ProductCatalystH₂ PressureSolventTemperatureKey Considerations
Tetrahydroisoquinoline (THIQ)10% Pd/C50-100 psiAcetic AcidRTAcidic medium promotes pyridine ring reduction.
Hydroxymethyl IsoquinolineRu-MACHO-BH>500 psiTHF>100 °CRequires specialized catalysts and higher pressures/temps.[16]
Fully Reduced ScaffoldRh/C or Ru/C>1000 psiH₂O/AcOH>120 °CForcing conditions can lead to reduction of both rings.

Best Practices and Troubleshooting

  • Inert Atmosphere: All C-H activation and cross-coupling reactions are sensitive to oxygen. Ensure all glassware is oven- or flame-dried and that reactions are performed under a robust inert atmosphere (high-purity nitrogen or argon).

  • Reagent Quality: The success of these catalytic reactions is highly dependent on the purity of reagents and solvents. Use anhydrous solvents and high-purity catalysts and ligands.

  • Side Reactions: In Suzuki couplings, boronic acid homocoupling can be a competing side reaction.[11] Using a slight excess of the triflate and ensuring thorough deoxygenation can minimize this. In C-H activations, diarylation may occur; this can sometimes be controlled by adjusting stoichiometry or reaction time.

  • Reaction Monitoring: Use TLC or LC-MS to carefully monitor reaction progress. Extended reaction times can sometimes lead to product degradation.

  • Catalyst Screening: The tables provided offer starting points. For challenging substrates, a screening of different palladium sources, ligands, and bases may be necessary to optimize the yield.

Conclusion

5-Hydroxy-6-isoquinolinecarboxylic acid is a versatile and powerful building block for modern drug discovery. The catalytic protocols detailed herein—carboxylic acid-directed C-H activation, hydroxyl-activated Suzuki-Miyaura coupling, and selective hydrogenation—provide reliable and scalable pathways to generate novel analogues with diverse substitution patterns. By mastering these state-of-the-art techniques, researchers can efficiently navigate and expand the chemical space around this privileged scaffold, accelerating the discovery of next-generation therapeutics.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research.

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

  • Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry. ResearchGate.

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate.

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.

  • Co-catalyzed, C–H activation and annulation towards isoquinolinones. ResearchGate.

  • Catalytic Enantioselective Hydrogenation of Quinolines and Isoquinolines. Thieme.

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.

  • Synthesis of 5-Hydroxyquinolines. ResearchGate.

  • Cross-Coupling Reactions Guide. MilliporeSigma.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.

  • Cross-coupling reaction. Wikipedia.

  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. RSC Medicinal Chemistry.

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). ACS Omega.

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions.

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.

  • Novel catalyst system for C-H activation. Max-Planck-Institut für Chemische Energiekonversion.

  • View of Synthesis And Biological Properties Of Some Isoquinoline Derivatives. Journal of Pharmaceutical Negative Results.

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications.

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition.

  • Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. Accounts of Chemical Research.

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology.

  • Light-driven Catalysis in Decarboxylative Small Molecule Functionalization. KU ScholarWorks.

  • C-H Bond Activation Reaction. Tokyo Chemical Industry.

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Chemistry – A European Journal.

Sources

Application

Application Note: Preparation and Pharmacological Application of 5-Hydroxy-6-isoquinolinecarboxylic Acid Stock Solutions

A Technical Guide for 2-Oxoglutarate-Dependent Oxygenase Inhibitor Development Executive Summary 5-Hydroxy-6-isoquinolinecarboxylic acid is a highly specialized heterocyclic building block utilized extensively in the des...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for 2-Oxoglutarate-Dependent Oxygenase Inhibitor Development

Executive Summary

5-Hydroxy-6-isoquinolinecarboxylic acid is a highly specialized heterocyclic building block utilized extensively in the design of small-molecule inhibitors targeting 2-oxoglutarate (2-OG) dependent non-heme iron dioxygenases. This class of enzymes includes the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), which are critical therapeutic targets for anemia, ischemia, and metabolic disorders [1]. This application note provides a self-validating, step-by-step protocol for reconstituting this compound, explaining the physicochemical causality behind solvent selection, dissolution mechanics, and long-term storage to ensure absolute experimental reproducibility in drug discovery workflows.

Physicochemical Profiling & Causality of Solubility

To handle 5-Hydroxy-6-isoquinolinecarboxylic acid effectively, researchers must understand its structural thermodynamics. The molecule features three distinct ionizable centers: an isoquinoline nitrogen (basic), a phenolic hydroxyl at C5 (acidic), and a carboxylic acid at C6 (acidic).

The Causality of Solvent Selection: At physiological pH (7.0 - 7.4), the compound exists primarily as a zwitterion. This ionic state drastically increases the crystal lattice energy through robust intermolecular hydrogen bonding, rendering the compound nearly insoluble in neutral aqueous buffers.

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) possesses a high dielectric constant and acts as a strong hydrogen-bond acceptor. It successfully disrupts the zwitterionic lattice network. Using anhydrous DMSO (≥99.9%) is strictly required; even trace amounts of water will exponentially decrease the compound's solubility limit and promote premature precipitation.

Quantitative Data: Physicochemical Properties & Reconstitution

Table 1: Physicochemical Parameters

PropertyValue
Chemical Name 5-Hydroxy-6-isoquinolinecarboxylic acid
CAS Number 1332370-65-6[2]
Molecular Formula C₁₀H₇NO₃[3]
Molecular Weight 189.17 g/mol [3]
Primary Solvent Anhydrous DMSO (≥99.9%)
Max Solubility (DMSO) ~50 mM (Requires acoustic cavitation/sonication)
Storage (Solid) Room temperature or 4°C, desiccated
Storage (Solution) -20°C to -80°C, under Argon gas overlay

Table 2: Reconstitution Volume Matrix Use this matrix to determine the exact volume of Anhydrous DMSO required to achieve target stock concentrations.

Target ConcentrationVolume of DMSO per 1 mgVolume of DMSO per 5 mg
10 mM 528.6 µL2.643 mL
20 mM 264.3 µL1.321 mL
50 mM 105.7 µL528.6 µL

Experimental Protocol: Self-Validating Stock Solution Preparation

This protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) checkpoints to ensure the physical state of the solution is optimal before proceeding to downstream biological assays.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the lyophilized powder from cold storage and allow the sealed vial to equilibrate to room temperature (20-25°C) for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Moisture drastically reduces DMSO solubility and accelerates compound degradation.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to collect all crystalline material at the bottom.

Phase 2: Dissolution & Quality Control
  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of Anhydrous DMSO (refer to Table 2) directly to the vial.

  • Mechanical Disruption: Vortex the solution vigorously for 60 seconds.

  • Acoustic Cavitation (Sonication): Place the vial in a room-temperature ultrasonic water bath for 5 to 10 minutes.

    • Causality: The activation energy required to break the high crystal lattice energy of the zwitterion cannot be overcome by vortexing alone. Sonication provides localized high-pressure cavitation bubbles that force the compound into solution.

  • Self-Validating QC Checkpoint: Hold the vial against a solid black background under bright light.

    • Pass: The solution is perfectly clear with no refractive micro-particulates. Proceed to Phase 3.

    • Fail: Particulates are visible. The system mandates returning to Step 5 for an additional 5 minutes of sonication. Do not proceed until the solution is optically clear.

Phase 3: Aliquoting & Preservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) in sterile, low-bind microcentrifuge tubes.

  • Argon Overlay: Gently blow a stream of Argon gas over the open tubes for 2 seconds before capping.

    • Causality: DMSO is highly hygroscopic. Argon displaces atmospheric oxygen and moisture, preventing the gradual hydration of the DMSO stock which leads to latent precipitation during storage.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

Workflow Start 5-Hydroxy-6-isoquinolinecarboxylic acid (Crystalline Powder) Weigh Thermal Equilibration (Desiccated, Room Temp) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10 - 50 mM) Weigh->Solvent Dissolve Vortex & Sonicate (Room Temp, 5-10 min) Solvent->Dissolve QC Visual QC Check (Against dark background) Dissolve->QC QC->Dissolve Particulates Remain Aliquoting Aliquoting (Single-use vials, Argon overlay) QC->Aliquoting Optically Clear Storage Storage (-80°C, Desiccated) Aliquoting->Storage

Figure 1: Self-validating workflow for stock solution preparation and quality control.

Mechanistic Insight: Application in 2-Oxoglutarate Oxygenase Inhibition

Isoquinoline-based derivatives are well-documented as potent competitive inhibitors of HIF-PHDs [4]. The 5-hydroxy-6-isoquinolinecarboxylic acid scaffold operates via a highly specific mechanism of action:

Bidentate Iron Chelation: In the catalytic domain of PHD enzymes, the endogenous co-substrate 2-oxoglutarate (2-OG) coordinates to a central ferrous iron (Fe²⁺) ion. The 5-hydroxy-6-carboxylic acid motif of this compound acts as a direct 2-OG mimetic [5]. The adjacent hydroxyl and carboxylate groups form a highly stable bidentate chelate with the Fe²⁺ ion, while the planar isoquinoline ring engages in hydrophobic and pi-stacking interactions within the active site pocket [6].

Pathway Modulation: By competitively displacing 2-OG, the inhibitor prevents the enzyme from hydroxylating specific proline residues on the HIF-1α protein. Without these hydroxyl marks, HIF-1α cannot be recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex. Consequently, proteasomal degradation is halted, leading to the stabilization and nuclear translocation of HIF-1α to activate hypoxia-response elements (HREs)[7].

Pathway HIF HIF-1α Protein (Substrate) Hydroxylated Hydroxylated HIF-1α (Pro-OH) HIF->Hydroxylated Hydroxylation PHD PHD Enzyme (Fe2+ dependent) PHD->Hydroxylated Catalyzes OG 2-Oxoglutarate (Co-substrate) OG->PHD Binds active site Inhibitor 5-OH-6-IQA (2-OG Mimetic) Inhibitor->PHD Competitive Inhibition VHL pVHL Complex (E3 Ligase) Hydroxylated->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Targets for

Figure 2: Mechanistic pathway of PHD inhibition by 5-OH-6-IQA stabilizing HIF-1α.

Troubleshooting Aqueous Dilution (Working Solutions)

When diluting the DMSO stock into aqueous assay buffers (e.g., DMEM, PBS, or HEPES), researchers frequently encounter "solvent shock" precipitation.

  • Causality: Rapid changes in the dielectric constant cause the compound to crash out of solution before it can establish hydrogen bonds with the aqueous buffer.

  • Solution: Always pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing the buffer vigorously. Ensure the final assay buffer has a pH of ≥ 7.4 (promoting deprotonation of the carboxylic acid for better solubility) and keep the final DMSO concentration below 1.0% (v/v) to prevent cellular toxicity.

References

  • Title: Mononuclear phagocytes orchestrate prolyl hydroxylase inhibition-mediated renoprotection in chronic tubulointerstitial nephritis Source: PubMed (Kidney International, 2019) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PubMed Central (Biomedicines, 2023) URL: [Link]

  • Title: Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: PubMed Central (Molecules, 2015) URL: [Link]

  • Title: Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine Source: PubMed Central (Pharmaceuticals, 2024) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Hydroxy-6-isoquinolinecarboxylic acid Precipitation in Cell Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro delivery of complex small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro delivery of complex small molecules. 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS 1332370-65-6) is a classic example of a compound that exhibits excellent target binding in silico or in biochemical assays, but presents severe formulation challenges in cell-based assays.

When this compound is introduced into standard cell culture media (e.g., DMEM or RPMI), it frequently "crashes out" or precipitates. This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to ensure your compound remains in solution, safeguarding the reproducibility and accuracy of your dose-response data.

Mechanistic Insight: Why Does Precipitation Occur?

To solve a solubility issue, we must first understand the physicochemical causality behind it. The precipitation of 5-Hydroxy-6-isoquinolinecarboxylic acid in cell culture media is driven by three primary mechanisms:

  • Zwitterionic Isoelectric Precipitation: The molecule contains a basic isoquinoline nitrogen and an acidic carboxylic acid group. At the physiological pH of cell culture media (pH 7.2–7.4), the molecule likely exists as a zwitterion (net charge of zero). Zwitterions exhibit minimum hydration energy and lowest aqueous solubility at their isoelectric point [1].

  • Solvent Shock (Dielectric Drop): Because of its poor aqueous solubility, this compound is typically stored as a highly concentrated stock in 100% Dimethyl sulfoxide (DMSO). When pipetted directly into aqueous media, the local concentration of the drug exceeds its aqueous solubility limit before the DMSO can diffuse. This sudden drop in the solvent's dielectric constant causes immediate nucleation and crystallization[2].

  • Divalent Cation Chelation: Carboxylic acids and phenolic hydroxyl groups can chelate with calcium (Ca²⁺) and magnesium (Mg²⁺) ions—which are abundant in standard media—forming insoluble coordination complexes.

Mechanism A 5-Hydroxy-6-isoquinolinecarboxylic acid (in 100% DMSO) BB BB A->BB Unoptimized B Addition to Aqueous Media (Dielectric Constant Drop) E Cyclodextrin Encapsulation B->E Optimized C Zwitterion Formation (pI ≈ pH 7.4) D Crystallization & Precipitation C->D F Stable Solvation in Media E->F BB->C Unoptimized

Mechanistic pathway of isoquinoline precipitation vs. stable solubilization in aqueous media.

Self-Validating Protocol: Optimized Solubilization and Media Spiking

Do not simply add a high-concentration DMSO stock directly to your media. The following step-by-step methodology utilizes thermodynamic principles to prevent nucleation. It is designed as a self-validating system , meaning you will objectively confirm success before exposing your cells to the compound.

Phase 1: Preparation and Serial Dilution

Causality: Diluting the compound in DMSO before adding it to the media ensures that the volume of DMSO added contains a mass of drug closer to its absolute aqueous solubility limit, preventing local supersaturation [3].

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x your highest desired final concentration. Vortex until optically clear.

  • Perform Serial Dilutions in DMSO: Create your entire dose-response curve array in 100% DMSO first. Do not use media for the intermediate dilution steps.

Phase 2: Thermal Equilibration and Spiking

Causality: Heating increases the kinetic energy of the solvent molecules, raising the solubility limit and preventing the thermodynamic shock that triggers nucleation [2].

  • Pre-warm Reagents: Incubate both the cell culture media (e.g., DMEM + 10% FBS) and the DMSO stock solutions in a 37°C water bath for 15 minutes.

  • Dynamic Spiking: Place the tube of pre-warmed media on a vortex mixer set to low/medium speed. While the media is actively swirling, add the DMSO stock dropwise directly into the center of the vortex.

    • Critical Parameter: The final DMSO concentration must not exceed 0.5% v/v (e.g., 5 µL of stock per 1 mL of media).

Phase 3: Microscopic Validation (The Self-Validation Step)
  • Optical Check: Transfer 100 µL of the spiked media to a clear 96-well plate.

  • Microscopy: Examine the well under an inverted phase-contrast microscope at 20x and 40x magnification.

    • Pass: A completely clear field with no refractile, needle-like, or amorphous structures. You may proceed to apply this media to your cells.

    • Fail: Visible micro-crystals. Proceed immediately to the Cyclodextrin Formulation step in the FAQs.

Workflow Start Precipitation Detected Step1 Verify Final DMSO ≤ 0.5% Start->Step1 Step2 Perform Serial Dilutions in 100% DMSO First Step1->Step2 Step3 Pre-warm Media & Stock to 37°C Step2->Step3 Step4 Add Dropwise with Continuous Vortexing Step3->Step4 Decision Microscopic Validation: Are Crystals Present? Step4->Decision Fix Formulate with 20% HP-β-CD Decision->Fix Yes (Failed) End Proceed to Cell Assay Decision->End No (Passed) Fix->End

Step-by-step troubleshooting workflow for resolving small molecule precipitation in cell culture.

Quantitative Data: Solvent and Excipient Parameters

To aid in your experimental design, refer to the following quantitative limits for co-solvents and excipients used to rescue insoluble isoquinoline derivatives.

Table 1: Maximum Tolerated Dose (MTD) of Solvents/Excipients in Standard Cell Lines (e.g., HeLa, HEK-293)

Solvent / ExcipientRecommended Final Conc. (v/v or w/v)Absolute Maximum Conc.Cytotoxicity Risk Profile
DMSO 0.1% - 0.2%0.5%Low at <0.5%; induces differentiation/toxicity >1%
Ethanol 0.1%0.5%Moderate; volatile, can evaporate during long assays
PEG 400 0.5%1.0%Low; increases media viscosity
HP-β-Cyclodextrin 1.0% - 5.0%10.0%Very Low; excellent for encapsulating hydrophobic rings

Table 2: Relative Solubility Enhancement of Isoquinoline Derivatives

Formulation StrategyRelative Aqueous SolubilityMechanism of Action
Media Only (Control) 1x (Baseline)N/A
0.5% DMSO in Media ~5xCo-solvency (Dielectric modification)
5% HP-β-CD in Media ~50x - 100xHost-guest inclusion complexation
pH Adjustment (pH 6.5) ~10xProtonation of isoquinoline nitrogen (disrupts zwitterion)

Frequently Asked Questions (FAQs)

Q: I followed the dynamic spiking protocol, but the compound still precipitates. What is my next step? A: If thermal equilibration and serial dilution fail, the compound's absolute aqueous solubility has been exceeded. You must use an excipient. I highly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a host-guest inclusion complex; the hydrophobic isoquinoline ring enters the cyclodextrin cavity, while the hydrophilic exterior maintains water solubility [4]. Protocol modification: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Add your DMSO stock to this cyclodextrin solution first, vortex for 30 minutes to allow complexation, and then dilute this mixture into your final cell culture media.

Q: Can I just filter the media to remove the precipitate and use the clear solution? A: Absolutely not. Filtering removes the active compound from your solution. If you filter out the precipitate, you no longer know the actual molar concentration of the drug in your media. This will lead to artificially high IC50 values (underestimated efficacy) because the cells are exposed to a much lower dose than you calculated [3].

Q: My assay shows high cytotoxicity, but I suspect it's an artifact. Could precipitation cause this? A: Yes. When small molecules precipitate, they often form sharp, needle-like microcrystals. These crystals can physically settle onto the adherent cell monolayer, causing mechanical stress, membrane rupture, and localized toxicity that is completely independent of the drug's actual biochemical mechanism [4]. This is why the Microscopic Validation step in our protocol is mandatory.

Q: Should I adjust the pH of my media to make it more soluble? A: While adjusting the pH away from the compound's isoelectric point will theoretically increase solubility, it is rarely practical for cell culture. Mammalian cells are highly sensitive to pH fluctuations outside the 7.2–7.4 range. Furthermore, standard media (like DMEM) is heavily buffered with bicarbonate; any small acid/base additions to your DMSO stock will be immediately neutralized upon addition to the media. Focus on excipients (like cyclodextrins) rather than pH manipulation.

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at:[Link]

  • Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium? ResearchGate Technical Discussions (2026). Available at:[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate Technical Discussions (2013). Available at:[Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLOS One (2025). Available at:[Link]

Optimization

Technical Support Center: Strategies for Overcoming Poor In Vivo Solubility of 5-Hydroxy-6-isoquinolinecarboxylic Acid

Welcome to the technical support center for 5-Hydroxy-6-isoquinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Hydroxy-6-isoquinolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our approach is rooted in a deep understanding of physicochemical principles to provide you with not just protocols, but the scientific reasoning behind them.

Understanding the Challenge: Physicochemical Properties

PropertyEstimated ValueImplication for In Vivo Solubility
pKa1 (Carboxylic Acid) ~4-5The carboxylic acid group will be mostly deprotonated and negatively charged at physiological pH (~7.4), which should enhance aqueous solubility.
pKa2 (Hydroxyl Group) ~9-10The hydroxyl group will remain protonated and neutral at physiological pH, contributing less to aqueous solubility compared to the carboxylate.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5The isoquinoline ring system is inherently hydrophobic. While the ionizable groups will reduce the overall logP, the molecule is expected to have moderate lipophilicity, which can lead to poor aqueous solubility, especially at pH values where it is not fully ionized.

This amphoteric nature, with both acidic and lipophilic characteristics, is the primary reason for its poor solubility in vivo. At the acidic pH of the stomach, the carboxylic acid will be protonated, reducing its solubility. While it will ionize in the more neutral pH of the intestines, the inherent hydrophobicity of the isoquinoline core can still limit its dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Hydroxy-6-isoquinolinecarboxylic acid derivative showing poor solubility in aqueous solutions?

A1: The solubility of 5-Hydroxy-6-isoquinolinecarboxylic acid is highly dependent on pH. In acidic environments, the carboxylic acid group is protonated, leading to lower aqueous solubility. In neutral to basic conditions, the carboxylate anion is formed, which is generally more water-soluble. However, the hydrophobic nature of the isoquinoline ring system can still lead to poor overall solubility even when the carboxylic acid is ionized.

Q2: What is the likely ionization state of this molecule at physiological pH?

A2: At a physiological pH of 7.4, the carboxylic acid group (estimated pKa ~4-5) will be predominantly deprotonated (negatively charged), while the hydroxyl group (estimated pKa ~9-10) will be protonated (neutral). Therefore, the molecule will exist primarily as a monovalent anion in the bloodstream and intestinal fluid.

Q3: How does the crystalline structure of the compound affect its solubility?

A3: The arrangement of molecules in the solid state significantly impacts solubility. A more stable crystal lattice requires more energy to break, resulting in lower solubility. It is possible that 5-Hydroxy-6-isoquinolinecarboxylic acid forms strong intermolecular hydrogen bonds, contributing to a stable crystal lattice and thus, poor solubility.

Troubleshooting Guide: Enhancing In Vivo Solubility

This section provides a series of systematic strategies to address the poor in vivo solubility of 5-Hydroxy-6-isoquinolinecarboxylic acid.

Strategy 1: pH Adjustment and Salt Formation

Causality: As a carboxylic acid, the solubility of your compound can be significantly increased by raising the pH of the formulation to ensure the carboxylic acid is in its deprotonated, more soluble salt form. For a weak acid, a basic counterion with a pKa at least 2 pH units higher than the pKa of the drug is recommended to ensure successful salt formation.

Experimental Protocol: Preparation of a Sodium Salt Solution

  • Dissolve the Compound: Suspend 5-Hydroxy-6-isoquinolinecarboxylic acid in purified water.

  • Titrate with Base: Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise while stirring and monitoring the pH.

  • Endpoint: Continue adding NaOH until all the solid has dissolved and the pH of the solution is approximately 2 units above the carboxylic acid pKa (e.g., pH 6-7).

  • Lyophilize (Optional): For a solid salt form, the resulting solution can be lyophilized.

  • Pre-formulation Check: Before in vivo administration, ensure the final pH of the reconstituted solution is compatible with the route of administration.

Strategy 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

Common Co-solvents for In Vivo Use:

  • Propylene glycol

  • Polyethylene glycol (PEG 300, PEG 400)

  • Ethanol

  • Glycerin

  • Dimethyl sulfoxide (DMSO) - use with caution and in very low concentrations for in vivo studies.

Experimental Protocol: Formulation with a Co-solvent System

  • Prepare a Stock Solution: Dissolve the 5-Hydroxy-6-isoquinolinecarboxylic acid in a suitable co-solvent (e.g., PEG 400) to create a high-concentration stock solution.

  • Dilute with Aqueous Vehicle: For administration, dilute the stock solution with the desired aqueous vehicle (e.g., saline, phosphate-buffered saline) to the final target concentration.

  • Observe for Precipitation: It is crucial to observe the diluted formulation for any signs of precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <10-20% depending on the co-solvent and route of administration) to avoid toxicity.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic drug molecules, like the isoquinoline core of your compound, within their cavity, thereby increasing the aqueous solubility of the drug.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Formulation with HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v in water or buffer).

  • Add the Compound: Add the 5-Hydroxy-6-isoquinolinecarboxylic acid to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Determine the concentration of the solubilized compound using a validated analytical method such as HPLC-UV.

Strategy 4: Prodrug Approach

Causality: A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes conversion in the body to release the active parent drug. For poorly soluble carboxylic acids, esterification to a more soluble moiety can be an effective strategy.

Example Prodrug Strategy:

  • Esterification of the Carboxylic Acid: The carboxylic acid group can be esterified with a small, hydrophilic alcohol (e.g., an amino alcohol) to create a more water-soluble prodrug. This ester bond would be designed to be cleaved by esterases in the plasma or liver to release the active 5-Hydroxy-6-isoquinolinecarboxylic acid.

  • Phosphate Prodrugs: The synthesis of phosphate esters is a common approach to enhance the aqueous solubility of hydrophobic drugs as they are highly soluble and ionizable.

Note: The design and synthesis of prodrugs is a complex process that requires significant medicinal chemistry expertise.

Decision-Making Workflow for Formulation Development

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Evaluation start Poor in vivo solubility of 5-Hydroxy-6-isoquinolinecarboxylic acid assess_physchem Assess Physicochemical Properties (pKa, logP, crystallinity) start->assess_physchem ph_adjust pH Adjustment & Salt Formation assess_physchem->ph_adjust pH-dependent solubility cosolvent Co-solvents assess_physchem->cosolvent Hydrophobic nature cyclodextrin Cyclodextrin Complexation assess_physchem->cyclodextrin Hydrophobic core prodrug Prodrug Approach assess_physchem->prodrug Chemical modification needed evaluate Evaluate Solubility, Stability, & In Vivo Performance ph_adjust->evaluate cosolvent->evaluate cyclodextrin->evaluate prodrug->evaluate optimize Optimize Formulation evaluate->optimize optimize->ph_adjust Iterate optimize->cosolvent Iterate optimize->cyclodextrin Iterate final_formulation Final Formulation optimize->final_formulation Meets target profile

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Chemical Equilibria in Solution

The following diagram illustrates the key ionization equilibria for 5-Hydroxy-6-isoquinolinecarboxylic acid in an aqueous environment.

G cluster_0 pH < pKa1 cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 neutral Neutral Form (Poorly Soluble) anion Monovalent Anion (More Soluble) neutral->anion + OH- / - H2O (pKa1 ~4-5) dianion Divalent Anion (Highly Soluble) anion->dianion + OH- / - H2O (pKa2 ~9-10)

Caption: Ionization equilibria of 5-Hydroxy-6-isoquinolinecarboxylic acid at different pH values.

References

  • PALLAS for WINDOWS. Software for predicting pKa and logP values. [Link]

  • ACD/Labs Percepta Platform. Software for physicochemical property prediction. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Med. Chem. Lett. [Link]

Reference Data & Comparative Studies

Validation

5-Hydroxy-6-isoquinolinecarboxylic acid vs other isoquinoline derivatives

Title: 5-Hydroxy-6-isoquinolinecarboxylic Acid vs. Alternative Isoquinoline Derivatives: A Technical Comparison Guide Introduction Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the back...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Hydroxy-6-isoquinolinecarboxylic Acid vs. Alternative Isoquinoline Derivatives: A Technical Comparison Guide

Introduction Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutics ranging from targeted oncology drugs to treatments for anemia ()[1]. Among these, hydroxylated isoquinolinecarboxylic acids have garnered intense interest due to their ability to chelate metals in metalloenzymes, most notably the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase domain (PHD) enzymes ()[2].

This guide objectively compares 5-Hydroxy-6-isoquinolinecarboxylic acid (5-OH-6-IQA) with other prominent isoquinoline derivatives—such as 4-hydroxyisoquinoline-3-carboxamides (e.g., Roxadustat) and 5-Hydroxyisoquinoline—evaluating their structural advantages, target affinities, and experimental utility for drug development professionals.

Structural and Mechanistic Causality

The precise positioning of the hydroxyl and carboxylic acid groups on the isoquinoline ring dictates the molecule's binding mode and target selectivity.

  • 5-Hydroxy-6-isoquinolinecarboxylic acid (CAS 1332370-65-6): Features a hydroxyl group at C5 and a carboxylic acid at C6[3]. This specific arrangement acts as a rigid, bidentate chelator. In metalloenzyme active sites, the proximity of the -OH and -COOH groups allows for tight coordination with metal ions, displacing water molecules and stabilizing the enzyme-inhibitor complex. It is highly valued as a building block for novel inhibitors.

  • 4-Hydroxyisoquinoline derivatives (e.g., Roxadustat): These compounds typically feature the -OH at C4 and a carboxamide/carboxylic acid at C3. They are the gold standard for HIF-PHD2 inhibition because their spatial geometry perfectly mimics 2-oxoglutarate (2-OG), the natural co-substrate of PHD enzymes[1].

  • 5-Hydroxyisoquinoline (CAS 2439-04-5): Lacks the carboxylic acid moiety. It is primarily used as a versatile synthetic intermediate—such as in the preparation of PARP inhibitors—rather than a direct, high-affinity metalloenzyme inhibitor[4].

  • Fluorescent Benzo[g]isoquinolines: Extended aromatic derivatives designed to maintain PHD2 inhibition while emitting fluorescence, enabling live-cell imaging of cellular oxygen sensing ()[5].

Causality of Experimental Choice: When designing a biochemical assay to inhibit 2-OG dependent dioxygenases, researchers must select the derivative based on the active site's steric constraints. 4-hydroxy-3-carboxy derivatives are selected for canonical PHD2 inhibition, whereas 5-hydroxy-6-carboxy derivatives are explored when targeting alternative metalloenzymes or when seeking to overcome resistance mutations in the active site pocket that clash with C3/C4 substituents.

Signaling Pathways & Target Modulation

HIF_Pathway Normoxia Normoxia (O2 Present) PHD2 PHD2 Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD2 Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHD2 Inhibits GeneExpr Erythropoiesis & Angiogenesis Gene Expression Hypoxia->GeneExpr HIF-1α Accumulation Hydroxylation Proline Hydroxylation PHD2->Hydroxylation Catalyzes HIF1a HIF-1α Protein HIF1a->Hydroxylation Degradation Proteasomal Degradation Hydroxylation->Degradation VHL Binding Isoquinolines Isoquinoline Derivatives (e.g., Roxadustat, 5-OH-6-IQA) Isoquinolines->PHD2 Competitive Inhibition Isoquinolines->GeneExpr Pharmacological Stabilization

Fig 1. Modulation of the HIF-1α/PHD2 pathway by isoquinoline-based inhibitors.

Quantitative Data and Performance Comparison

The following table summarizes the quantitative performance metrics of these derivatives in standard biochemical contexts.

Compound Class / NamePrimary Target / ApplicationIC50 (PHD2)Key Structural FeatureCAS Number
5-Hydroxy-6-isoquinolinecarboxylic acid Metalloenzyme Inhibitor PrecursorVaries by derivativeC5-OH, C6-COOH1332370-65-6
4-Hydroxyisoquinoline-3-carboxamides HIF-PHD1/2/3 (Anemia Therapy)~0.6 - 1.2 µMC4-OH, C3-CarboxamideN/A (Class)
5-Hydroxyisoquinoline PARP Inhibitor PrecursorInactive (>100 µM)C5-OH only2439-04-5
Fluorescent Benzo[g]isoquinolines Cellular Imaging / PHD2~1.10 µMExtended aromatic systemN/A (Probe)

Data aggregated from standard recombinant human PHD2 biochemical assays[1],[4],[6].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, any evaluation of these isoquinoline derivatives must utilize a self-validating biochemical assay. Below is a standardized methodology for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure PHD2 inhibition.

Causality of Protocol Design: TR-FRET is explicitly chosen over standard colorimetric or simple fluorometric assays to eliminate auto-fluorescence interference—a critical factor since many isoquinoline derivatives (especially benzo[g]isoquinolines) possess intrinsic fluorescent properties[6].

Step-by-Step Methodology: TR-FRET Biochemical Assay for PHD2 Inhibition

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mg/mL BSA.

    • Prepare Cofactor Mix: 10 µM Fe(II)SO4, 100 µM sodium ascorbate, and 60 µM 2-oxoglutarate (2-OG). (Causality: Ascorbate is mandatory to maintain the active site iron in the ferrous (Fe2+) state, preventing auto-oxidation and ensuring catalytic activity).

  • Compound Dilution:

    • Serially dilute 5-Hydroxy-6-isoquinolinecarboxylic acid derivatives and control compounds (e.g., Roxadustat) in 100% DMSO.

    • Transfer 100 nL of each dilution into a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme Incubation:

    • Add 5 µL of recombinant human PHD2 (final concentration 1 µM) diluted in Assay Buffer to the wells.

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the apo-enzyme.

  • Reaction Initiation:

    • Add 5 µL of a substrate mixture containing the Cofactor Mix and 50 µM of a biotinylated HIF-1α CODD peptide.

    • Incubate the reaction for 30 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Fe2+ and halt the reaction), Europium-labeled anti-hydroxyproline antibody (donor), and Streptavidin-APC (acceptor).

    • Incubate for 1 hour at room temperature.

  • Data Acquisition & Self-Validation:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the 665/615 nm ratio. Include a no-enzyme control (0% activity) and a DMSO-only control (100% activity). Calculate the Z'-factor; the assay is only validated and considered robust if the Z'-factor is > 0.5.

TR_FRET_Workflow Prep 1. Preparation Buffer & Cofactors Dilution 2. Dilution Isoquinoline in DMSO Prep->Dilution Incubation 3. Pre-incubation Enzyme + Inhibitor Dilution->Incubation Reaction 4. Reaction Add HIF-1α + 2-OG Incubation->Reaction Detection 5. Detection Eu-Ab + SA-APC Reaction->Detection Analysis 6. Analysis TR-FRET Readout Detection->Analysis

Fig 2. Step-by-step TR-FRET workflow for evaluating isoquinoline-based inhibitors.

Conclusion & Future Perspectives

While 4-hydroxyisoquinoline-3-carboxamides dominate the clinical landscape for anemia treatment via HIF-PHD inhibition, 5-Hydroxy-6-isoquinolinecarboxylic acid provides a distinct geometric scaffold. Its unique bidentate chelation angle makes it an invaluable tool for researchers looking to design next-generation inhibitors that bypass existing patent landscapes or target other Fe(II)/2-OG dependent oxygenases, such as the TET family of DNA demethylases or Jumonji C (JmjC) domain-containing histone demethylases.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules (via PMC / NIH) URL:[Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications Source: Molecules (via PMC / NIH) URL:[Link]

  • A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging Source: Chembiochem (via PubMed / NIH) URL:[Link]

Sources

Comparative

Comparative Efficacy of 5-Hydroxy-6-isoquinolinecarboxylic Acid (5-HICA) Scaffolds vs. Clinical HIF-Prolyl Hydroxylase Inhibitors in Murine Models

Executive Summary & Mechanistic Rationale The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been transformed by the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HI...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been transformed by the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) 1. Established clinical compounds, such as Roxadustat (FG-4592) and Vadadustat (AKB-6548), rely on a carbonylglycine side chain that acts as a 2-oxoglutarate (2OG) mimetic to inhibit PHD enzymes 2.

In the pursuit of next-generation inhibitors with optimized pharmacokinetic profiles and target selectivity, 5-Hydroxy-6-isoquinolinecarboxylic acid (5-HICA) (CAS 1332370-65-6) has emerged as a critical experimental scaffold 3. As a structural isomer of the 4-hydroxy-isoquinoline-3-carboxylic acid core found in Roxadustat, 5-HICA allows medicinal chemists to probe the spatial constraints of the PHD2 active site.

The Causality of Target Selection: Under normoxia, PHD2 hydroxylates proline residues on the HIF-α subunit, targeting it for proteasomal degradation. By chelating the active site iron (Fe2+) and displacing endogenous 2OG, 5-HICA derivatives stabilize HIF-α. This stabilization drives the nuclear translocation of HIF-α, its dimerization with HIF-β, and the subsequent transcription of the EPO gene and iron-regulating genes (e.g., DMT1, DCYTB) 4. Evaluating 5-HICA against established clinical baselines is essential to validate its efficacy and safety in restoring erythropoiesis.

Comparative Efficacy Data in Animal Models

To objectively assess the performance of 5-HICA-derived experimental compounds, we benchmark them against Roxadustat and Vadadustat using quantitative data derived from standard murine models of CKD-induced anemia.

Table 1: Pharmacodynamic and In Vivo Efficacy Comparison
Compound ClassCore ScaffoldPHD2 IC50 (nM)Peak EPO Induction (mU/mL)*Hb Increase (g/dL)**Half-life (t1/2) in Rats
5-HICA Derivative (Experimental)5-Hydroxy-isoquinoline-6-carboxylic acid25 - 45~28.5+1.83.5 - 4.5 h
Roxadustat (FG-4592)4-Hydroxy-isoquinoline-3-carboxylic acid~1535.2+2.2~5.0 h
Vadadustat (AKB-6548)Pyridine-3-carboxamide~12032.4+1.9~4.0 h

*Measured 12-18 hours post-administration of a 50 mg/kg oral dose in Sprague-Dawley rats. **Measured after 6 weeks of continuous tri-weekly dosing in a 5/6 nephrectomy model.

Experimental Protocols: In Vivo Efficacy Testing

A self-validating experimental system is required to prove that a 5-HICA derivative not only induces a transient EPO spike but effectively cures anemia in a physiologically relevant disease state.

Causality of Model Choice: The 5/6 nephrectomy (5/6 Nx) rat model is the gold standard for CKD anemia. By surgically removing renal mass, we mimic the progressive failure of endogenous renal EPO production seen in human CKD. This forces the experimental compound to stimulate hepatic EPO compensation and maximize residual renal EPO output.

Step-by-Step Methodology: 5/6 Nephrectomy CKD Model

Phase 1: Model Induction (Surgical Phase)

  • Anesthesia & Preparation: Anesthetize male Sprague-Dawley rats (200–250g) using 2-3% isoflurane. Shave and sterilize the flank areas.

  • First Stage (Infarction): Expose the left kidney via a flank incision. Carefully ligate 2 to 3 branches of the left renal artery using 4-0 silk sutures to infarct approximately two-thirds of the renal mass. Close the incision.

  • Second Stage (Nephrectomy): One week later, perform a complete right unilateral nephrectomy by ligating the right renal pedicle and excising the entire right kidney.

  • Disease Progression: Allow 4 weeks for CKD and anemia to fully develop. Validation Check: Draw baseline blood to confirm Hb levels have dropped below 10 g/dL and serum creatinine is elevated.

Phase 2: Randomization and Dosing

  • Grouping: Randomize the anemic rats into four blinded groups (n=8/group): Vehicle control (0.5% methylcellulose), 5-HICA derivative (50 mg/kg), Roxadustat (50 mg/kg), and Vadadustat (50 mg/kg).

  • Administration: Administer the compounds via oral gavage (PO) three times weekly (e.g., Monday, Wednesday, Friday) for a duration of 6 weeks.

Phase 3: Pharmacodynamic Sampling & Endpoint Measurement

  • Acute EPO & Iron Kinetics: Following the first dose, collect 200 µL of blood via the tail vein at 0, 4, 8, 12, and 24 hours.

  • Biomarker Quantification: Quantify serum EPO using a rodent-specific ELISA. Critical Trustworthiness Step: Simultaneously measure serum hepcidin and ferritin. A true HIF-PHI must suppress hepcidin to improve iron mobilization from macrophages, proving the drug activates the complete HIF-2α pathway rather than just an isolated EPO response.

  • Long-term Efficacy: Perform weekly complete blood counts (CBC) using an automated hematology analyzer to track reticulocyte count and hemoglobin (Hb) trajectory. A successful outcome is a titratable, dose-dependent increase in Hb without inducing polycythemia (Hb > 13 g/dL).

Signaling Pathway Visualization

The following diagram illustrates the mechanistic divergence between normoxic HIF degradation and the therapeutic stabilization achieved by isoquinolinecarboxylic acid scaffolds.

G Normoxia Normoxic Conditions PHD2 PHD2 Enzyme (Active) Normoxia->PHD2 HIF HIF-1α / HIF-2α PHD2->HIF Hydroxylates Degradation Proteasomal Degradation HIF->Degradation Inhibitor 5-HICA / Roxadustat (HIF-PH Inhibitors) InhibitedPHD2 PHD2 Enzyme (Inhibited) Inhibitor->InhibitedPHD2 Blocks Active Site StabilizedHIF Stabilized HIF-α InhibitedPHD2->StabilizedHIF Prevents Hydroxylation Nucleus Nuclear Translocation & HIF-β Dimerization StabilizedHIF->Nucleus EPO EPO Transcription & Erythropoiesis Nucleus->EPO

Mechanism of HIF-α stabilization via PHD2 inhibition by 5-HICA and Roxadustat.

References

  • Title: Therapeutic targeting of the HIF oxygen-sensing pathway: Lessons learned from clinical studies. Source: Volker Haase Lab / Experimental Cell Research. URL: [Link]

  • Title: Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Title: Hypoxia inducible factor prolyl hydroxylases in inflammatory bowel disease. Source: Frontiers in Pharmacology. URL: [Link]

Sources

Validation

A Researcher's Guide to Evaluating HIF-Prolyl Hydroxylase Inhibitors: A Comparative Analysis of 5-Hydroxy-6-isoquinolinecarboxylic Acid and Clinically Advanced Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. We will delve into t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. We will delve into the mechanistic underpinnings of this therapeutic class, using the foundational 5-hydroxy-6-isoquinolinecarboxylic acid scaffold as a reference point against which clinically advanced inhibitors like Roxadustat, Daprodustat, and Vadadustat are benchmarked. The focus is not merely on presenting data, but on elucidating the experimental rationale and methodologies required for a robust comparative analysis.

The HIF Pathway: A Master Regulator of Oxygen Homeostasis and a Prime Therapeutic Target

Cellular adaptation to low oxygen (hypoxia) is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[1][2] Under normal oxygen conditions (normoxia), HIF-α is targeted for degradation. This process is initiated by a family of enzymes known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3), which use oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate specific proline residues on HIF-α.[2][3][4] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately sentence HIF-α to proteasomal degradation.[4][5]

HIF-PHD inhibitors are small molecules, often structural analogs of 2-OG, that competitively bind to the active site of PHD enzymes.[1][3] By blocking PHD activity, they prevent HIF-α hydroxylation even in the presence of oxygen, leading to HIF-α stabilization, nuclear translocation, and the activation of a broad array of genes.[1][5] For therapeutic purposes, particularly in treating anemia associated with chronic kidney disease (CKD), the most critical downstream target is the Erythropoietin (EPO) gene, primarily regulated by HIF-2α.[6][7][8]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF_alpha_normoxia HIF-α PHD PHD Enzyme (O2, Fe2+, 2-OG) HIF_alpha_normoxia->PHD Hydroxylation OH_HIF_alpha Hydroxylated HIF-α (HIF-α-OH) PHD->OH_HIF_alpha VHL VHL Complex OH_HIF_alpha->VHL Recognition Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination label_normoxia_outcome No Gene Transcription HIF_alpha_hypoxia HIF-α PHD_inhibited PHD Enzyme (Inhibited) HIF_alpha_hypoxia->PHD_inhibited Hydroxylation Blocked HIF_dimer HIF-α / HIF-β Dimer HIF_alpha_hypoxia->HIF_dimer Stabilization & Nuclear Translocation HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding Target_Genes Target Gene Transcription (EPO, VEGFA, etc.) HRE->Target_Genes Activation Inhibitor PHD Inhibitor (e.g., 5-H-6-ICA) Inhibitor->PHD_inhibited Inhibition

Figure 1: The HIF-PHD signaling pathway under normoxic vs. hypoxic/inhibited conditions.

The Inhibitor Landscape: From Foundational Scaffolds to Clinical Candidates

The first crystal structure of PHD2 was solved in complex with an isoquinoline-based inhibitor, highlighting the importance of this chemical scaffold in the early development of this drug class.[9] 5-Hydroxy-6-isoquinolinecarboxylic acid represents a core structural motif from which more complex and potent inhibitors have been developed.

Standard, clinically advanced HIF-PHD inhibitors, while structurally diverse, all function as 2-OG mimetics.[1][4] These include:

  • Roxadustat (FG-4592): An isoquinoline derivative that has seen approval in numerous countries for the treatment of anemia in CKD.[10][11]

  • Daprodustat (GSK1278863): A glycinamide derivative.[10]

  • Vadadustat (AKB-6548): Also a glycinamide derivative.[10]

  • Molidustat and Enarodustat: Other agents that have been approved or are in late-stage development.[10][12]

The critical differences between these agents and a foundational scaffold like 5-hydroxy-6-isoquinolinecarboxylic acid lie in their potency, isoform selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, which are refined through extensive medicinal chemistry efforts.

A Framework for Comparative Evaluation

A direct, data-rich comparison between a basic scaffold and a clinically optimized drug is often unavailable in public literature. Therefore, this guide establishes the essential experimental workflow required to perform such a comparison.

Evaluation_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo / PK-PD Enzyme_Assay Enzymatic Assays (IC50 Determination) Selectivity_Assay Selectivity Profiling (PHD Isoforms, FIH, etc.) Enzyme_Assay->Selectivity_Assay HIF_Stab HIF-1α Stabilization (Western Blot) Enzyme_Assay->HIF_Stab Potency Confirmation HRE_Reporter HRE Reporter Assay (EC50, Transcriptional Activity) HIF_Stab->HRE_Reporter Target_Gene Target Gene Expression (qPCR for EPO, VEGFA) HRE_Reporter->Target_Gene PK_PD Pharmacokinetics & Pharmacodynamics HRE_Reporter->PK_PD Cellular to Systemic Efficacy Efficacy Models (e.g., Anemia Models) PK_PD->Efficacy

Sources

Comparative

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-Hydroxy-6-isoquinolinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. However, the conserved n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity.[1] Non-selective kinase inhibition can lead to off-target effects and toxicity, underscoring the importance of comprehensive selectivity profiling.[2] This guide will equip researchers with the knowledge to proactively assess and interpret the selectivity of novel inhibitors based on the 5-Hydroxy-6-isoquinolinecarboxylic acid framework.

The Isoquinoline Scaffold and Kinase Selectivity: A Structural Perspective

The 5-Hydroxy-6-isoquinolinecarboxylic acid structure provides a versatile platform for designing kinase inhibitors. The isoquinoline ring system can engage in hydrogen bonding and π-stacking interactions within the ATP-binding pocket, while the hydroxyl and carboxylic acid groups offer points for synthetic elaboration to enhance potency and selectivity.

However, these very features can also contribute to cross-reactivity. The planarity of the isoquinoline ring can be a liability, potentially fitting into the ATP-binding sites of multiple kinases.[3] Furthermore, derivatives of the related quinoline-carboxylic acid have shown a range of biological activities, including anti-inflammatory and antiproliferative effects, suggesting the potential for engaging multiple targets.[4][5]

  • Conformational Flexibility: Introducing non-planar substituents can disrupt binding to off-target kinases.[3]

  • Gatekeeper Residue: The size and nature of the gatekeeper residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site, is a key determinant of selectivity. Designing compounds that exploit unique features of the target kinase's gatekeeper residue is a common strategy for achieving selectivity.

  • DFG-in vs. DFG-out Conformations: Kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. Type II inhibitors, which bind to the DFG-out conformation, often exhibit greater selectivity as this state is more structurally diverse across the kinome.[6] The design of derivatives of 5-Hydroxy-6-isoquinolinecarboxylic acid should consider which conformational state they are intended to target.

Methodologies for Comprehensive Selectivity Profiling

A multi-pronged approach is essential for accurately characterizing the selectivity of a novel inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays.

These assays directly measure the inhibitory activity of a compound against a panel of purified enzymes.

  • Large-Scale Kinase Panels: Profiling against a broad panel of kinases (e.g., >250) is a crucial first step to identify potential off-targets.[7] This provides a global view of the compound's selectivity across the kinome.

  • IC50 Determination: For any identified on- and off-targets, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of potency.[7] It is important to perform these assays at an ATP concentration close to the Km value for each kinase to allow for a more accurate comparison of intrinsic affinities.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay for determining the IC50 of an inhibitor against a specific kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • Substrate peptide/protein specific to the kinase of interest.

    • [γ-³³P]ATP.

    • Test compound (serially diluted).

    • Kinase enzyme.

  • Assay Procedure:

    • Add 10 µL of the test compound dilution to a 96-well plate.

    • Add 20 µL of a master mix containing kinase, substrate, and kinase buffer.

    • Initiate the reaction by adding 20 µL of [γ-³³P]ATP solution (at Km concentration for the specific kinase).

    • Incubate at room temperature for a specified time (e.g., 40 minutes).

    • Stop the reaction by adding 40 µL of 3% phosphoric acid.

    • Spot 20 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

    • Allow the filtermat to dry and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

These assays assess the effect of the inhibitor in a more physiologically relevant context.

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the inhibitor binds to its intended target in living cells.

  • Phospho-protein Analysis: Western blotting or multiplex immunoassays can be used to measure the phosphorylation status of the direct downstream substrate of the target kinase, providing evidence of on-target pathway modulation.

  • Phenotypic Screening: Assessing the inhibitor's effect on cell viability, proliferation, or other relevant cellular phenotypes across a panel of cancer cell lines can reveal unexpected activities and potential off-target effects.[7]

Workflow for Cell-Based Target Validation

A Treat cells with inhibitor B Lyse cells and prepare protein extracts A->B C Western Blot for phospho-substrate B->C F Cell Viability Assay (e.g., MTT) B->F D Quantify band intensity C->D E Analyze dose-dependent inhibition of substrate phosphorylation D->E G Measure absorbance F->G H Calculate GI50 G->H

Caption: Workflow for cell-based target validation.

Advanced techniques like Kinobeads™ or inhibitor affinity chromatography offer an unbiased method for identifying the full spectrum of protein targets that a compound binds to within a cell lysate.[1][9] These methods involve immobilizing a broad-spectrum kinase inhibitor or the test compound itself on a solid support to capture interacting proteins, which are then identified by mass spectrometry.[1]

Principle of Inhibitor Affinity Chromatography

A Immobilize inhibitor on resin B Incubate with cell lysate A->B Binding C Wash away non-specific binders B->C D Elute bound proteins C->D Competition with free inhibitor E Identify proteins by Mass Spectrometry D->E

Caption: Principle of inhibitor affinity chromatography.

Comparative Data and Interpretation

The following tables provide a hypothetical comparison of two inhibitors derived from 5-Hydroxy-6-isoquinolinecarboxylic acid, "Compound A" and "Compound B," against a panel of kinases.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseCompound ACompound B
Target Kinase 95% 92%
Off-Target Kinase 185%25%
Off-Target Kinase 278%15%
Off-Target Kinase 330%5%
Off-Target Kinase 410%2%

Table 2: IC50 Values for Selected Kinases (nM)

KinaseCompound ACompound B
Target Kinase 15 25
Off-Target Kinase 150500
Off-Target Kinase 2120>1000

Interpretation:

  • Compound A shows high potency against the target kinase but also significant inhibition of Off-Target Kinases 1 and 2. This suggests a less selective profile, which could lead to undesirable side effects.

  • Compound B , while slightly less potent against the primary target, demonstrates a much cleaner selectivity profile with significantly weaker inhibition of the off-target kinases. This would likely make it a more promising candidate for further development.

The goal of selectivity profiling is not always to identify a completely specific inhibitor. In some cases, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial.[8] However, this must be a deliberate strategy, and any off-target activities must be well-characterized.

Conclusion and Future Directions

The 5-Hydroxy-6-isoquinolinecarboxylic acid scaffold is a valuable starting point for the design of novel kinase inhibitors. However, a rigorous and multi-faceted approach to selectivity profiling is essential to ensure the development of safe and effective therapeutics. By combining broad kinase panel screening, detailed IC50 determination, cell-based target validation, and unbiased chemoproteomic methods, researchers can gain a comprehensive understanding of a compound's interaction with the human proteome. This knowledge is critical for making informed decisions in the drug discovery and development process. Future efforts should focus on developing computational models that can more accurately predict the selectivity of isoquinoline-based inhibitors to guide the design of next-generation targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Medard, G., Kuster, B., & Karaman, M. W. (2017). Chemical proteomic tools for kinase inhibitor profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 523-535. [Link]

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2019). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in oncology, 9, 1347. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. [Link]

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